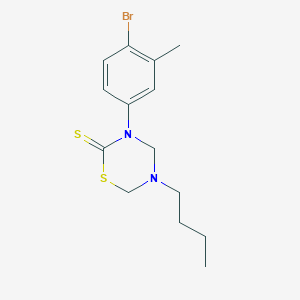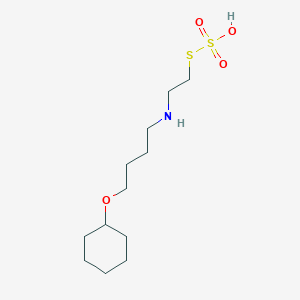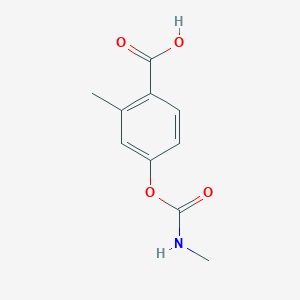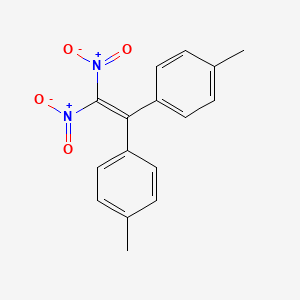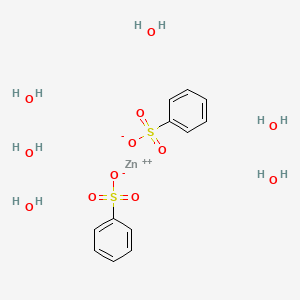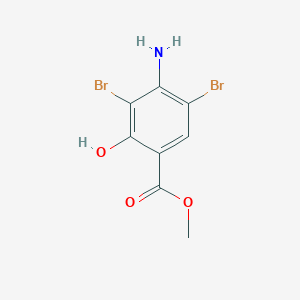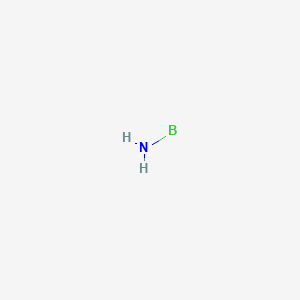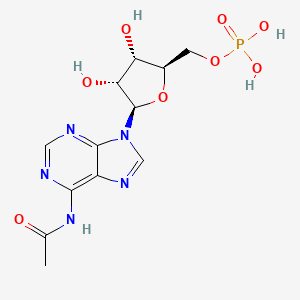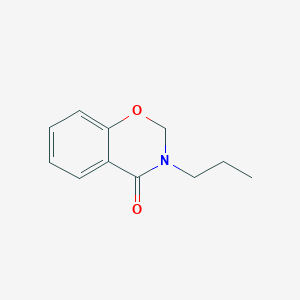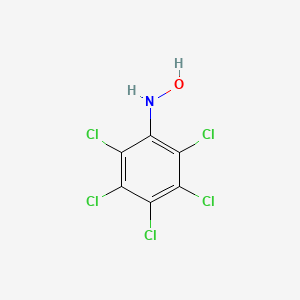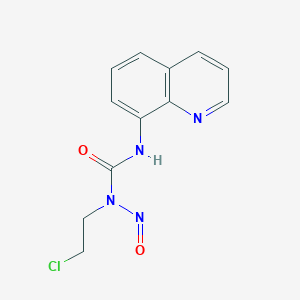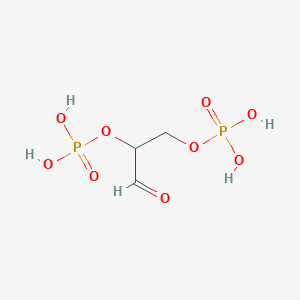
Diphosphoglycerinaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoglycerinaldehyd, also known as glyceraldehyde 3-phosphate, is a crucial intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. It plays a significant role in the energy production and biosynthesis processes of living organisms. The compound has the chemical formula C(_3)H(_7)O(_6)P and is a monophosphate ester of glyceraldehyde .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphoglycerinaldehyd can be synthesized through various biochemical pathways. One common method involves the reversible reaction of fructose-1,6-bisphosphate, catalyzed by the enzyme aldolase, to produce dihydroxyacetone phosphate and this compound . Another method involves the isomerization of dihydroxyacetone phosphate, catalyzed by triose phosphate isomerase .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of this compound, which is then extracted and purified for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphoglycerinaldehyd undergoes several types of chemical reactions, including:
Reduction: It can be reduced to glycerol-3-phosphate.
Isomerization: It isomerizes to dihydroxyacetone phosphate.
Common Reagents and Conditions
Oxidation: NAD(^+) and glyceraldehyde 3-phosphate dehydrogenase.
Reduction: NADH and glycerol-3-phosphate dehydrogenase.
Isomerization: Triose phosphate isomerase.
Major Products
Oxidation: 1,3-bisphosphoglycerate.
Reduction: Glycerol-3-phosphate.
Isomerization: Dihydroxyacetone phosphate.
Wissenschaftliche Forschungsanwendungen
Diphosphoglycerinaldehyd has numerous applications in scientific research:
Chemistry: It is used as a model compound in studies of enzyme kinetics and metabolic pathways.
Biology: It plays a crucial role in cellular respiration and photosynthesis.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing treatments for diseases such as diabetes and cancer.
Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes
Wirkmechanismus
Diphosphoglycerinaldehyd exerts its effects primarily through its role as an intermediate in metabolic pathways. In glycolysis, it is phosphorylated to 1,3-bisphosphoglycerate, which then participates in the production of ATP, the energy currency of the cell. The compound interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase, to facilitate these metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydroxyacetone phosphate: An isomer of diphosphoglycerinaldehyd, involved in similar metabolic pathways.
Fructose-1,6-bisphosphate: A precursor in the synthesis of this compound.
1,3-bisphosphoglycerate: A product of the oxidation of this compound.
Uniqueness
This compound is unique due to its central role in both glycolysis and gluconeogenesis, making it a key player in energy production and biosynthesis. Its ability to undergo various chemical reactions and interact with multiple enzymes highlights its versatility and importance in metabolic processes .
Eigenschaften
CAS-Nummer |
17453-91-7 |
|---|---|
Molekularformel |
C3H8O9P2 |
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
(1-oxo-3-phosphonooxypropan-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C3H8O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h1,3H,2H2,(H2,5,6,7)(H2,8,9,10) |
InChI-Schlüssel |
PZCHTJOKDMKJHV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C=O)OP(=O)(O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


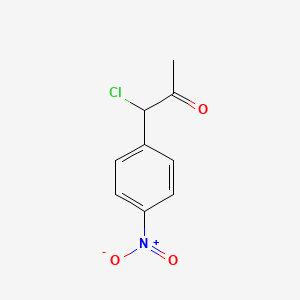
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
